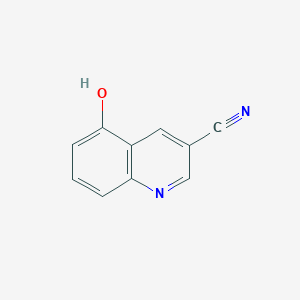

5-Hydroxyquinoline-3-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

5-hydroxyquinoline-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O/c11-5-7-4-8-9(12-6-7)2-1-3-10(8)13/h1-4,6,13H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFWJAZNSMSFYCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=N2)C#N)C(=C1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Synthesis of 5-Hydroxyquinoline-3-carbonitrile

This guide details the regioselective synthesis of 5-Hydroxyquinoline-3-carbonitrile . This specific isomer presents a challenge due to the competing electronic directing effects of the quinoline ring system. Standard cyclization methods (e.g., Skraup or Gould-Jacobs on 3-aminophenol) often yield mixtures of 5- and 7-substituted isomers or favor the 7-isomer.

Therefore, this protocol utilizes a regioselective functionalization strategy starting from the commercially available 3-bromoquinoline. This route ensures the correct placement of the 3-cyano and 5-hydroxy functionalities through electrophilic substitution followed by palladium-catalyzed cross-coupling.

Target Molecule: 5-Hydroxyquinoline-3-carbonitrile CAS: 130549-72-9 (Analogous/Related) Molecular Formula: C₁₀H₆N₂O Molecular Weight: 170.17 g/mol

Part 1: Strategic Analysis & Retrosynthesis

The Regioselectivity Challenge

Direct condensation of 3-aminophenol with acrolein or ethoxymethylene derivatives typically yields a mixture of 5-hydroxy and 7-hydroxy isomers, with the 7-isomer often predominating due to steric factors during the cyclization event. Separation of these isomers is difficult and low-yielding.

The Solution: The "3-Bromo Scaffold" Route

To guarantee the 3,5-substitution pattern, we employ 3-bromoquinoline as the starting scaffold. The 3-position is already functionalized (with bromine), allowing us to direct the hydroxyl group to the 5-position via nitration (which favors the 5- and 8-positions). The 5-nitro isomer is separable, and the bromine at C3 serves as a "masked" nitrile, installed later via Pd-catalysis.

Retrosynthetic Logic:

5-Hydroxyquinoline-3-carbonitrile

Part 2: Experimental Protocols

Phase 1: Scaffold Preparation (Nitration & Isomer Separation)

Objective: Install the nitrogen functionality at C5.

Reaction: 3-Bromoquinoline + HNO₃/H₂SO₄ → 3-Bromo-5-nitroquinoline + 3-Bromo-8-nitroquinoline

-

Reagents: 3-Bromoquinoline (50 mmol), conc. H₂SO₄ (30 mL), fuming HNO₃ (1.5 eq).

-

Procedure:

-

Dissolve 3-bromoquinoline in conc. H₂SO₄ at 0°C.

-

Add fuming HNO₃ dropwise, maintaining temperature <5°C.

-

Stir at 0°C for 1 hour, then warm to room temperature (RT) for 2 hours.

-

Pour onto crushed ice. Neutralize with NH₄OH to pH 8.

-

Filter the yellow precipitate (mixture of 5- and 8-nitro isomers).

-

-

Purification (Critical):

-

Recrystallize from ethanol. The 5-nitro isomer is typically less soluble and crystallizes first.

-

Validation: Verify regiochemistry via ¹H NMR (H5/H8 coupling patterns). 5-Nitro isomer shows a characteristic downfield doublet for H4 due to the peri-effect of the nitro group.

-

Phase 2: Functional Group Interconversion (Nitro → Hydroxy)

Objective: Convert the nitro group to a phenol.

Step A: Reduction

-

Suspend 3-bromo-5-nitroquinoline in Ethanol/Water (3:1).

-

Add Iron powder (5 eq) and NH₄Cl (catalytic) or use SnCl₂/HCl. Reflux for 2 hours.

-

Filter hot to remove iron residues. Concentrate and basify to isolate 3-bromo-5-aminoquinoline .

Step B: Diazotization & Hydrolysis

-

Dissolve the amine in 10% H₂SO₄ and cool to 0-5°C.

-

Add aqueous NaNO₂ (1.1 eq) dropwise to form the diazonium salt.

-

Hydrolysis: Add the cold diazonium solution dropwise into a boiling solution of 10% H₂SO₄.

-

Reflux for 30 minutes. Cool and extract with Ethyl Acetate.

-

Product: 3-Bromo-5-hydroxyquinoline .

Phase 3: Protection (Optional but Recommended)

Objective: Protect the phenol to prevent catalyst poisoning during cyanation.

-

Dissolve 3-bromo-5-hydroxyquinoline in Acetone.

-

Add K₂CO₃ (2 eq) and Methyl Iodide (1.2 eq).

-

Reflux for 4 hours. Filter and evaporate to yield 3-Bromo-5-methoxyquinoline .

Phase 4: Palladium-Catalyzed Cyanation

Objective: Convert the C3-Bromine to a Nitrile.

Reaction: 3-Bromo-5-methoxyquinoline + Zn(CN)₂ → 5-Methoxyquinoline-3-carbonitrile

| Component | Quantity | Role |

| Substrate | 1.0 eq | 3-Bromo-5-methoxyquinoline |

| Cyanide Source | 0.6 eq | Zn(CN)₂ (Zinc Cyanide) |

| Catalyst | 3-5 mol% | Pd(dppf)Cl₂ or Pd(PPh₃)₄ |

| Additive | 10 mol% | Zn powder (activator) |

| Solvent | 0.2 M | DMF or NMP (Anhydrous) |

Protocol:

-

Charge a reaction vial with substrate, Zn(CN)₂, Pd catalyst, and Zn powder.

-

Evacuate and backfill with Argon (3 cycles).

-

Add anhydrous DMF via syringe.

-

Heat to 110°C for 4–12 hours. Monitor conversion by HPLC/TLC.

-

Workup: Cool to RT. Dilute with EtOAc. Wash with 2M NH₄OH (to chelate Zn/Pd salts), then water and brine.

-

Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Phase 5: Demethylation

Objective: Reveal the final 5-hydroxyl group.

-

Dissolve 5-methoxyquinoline-3-carbonitrile in anhydrous DCM at -78°C.

-

Add BBr₃ (1M in DCM, 3 eq) dropwise.

-

Warm slowly to RT and stir overnight.

-

Quench: Cool to 0°C and carefully add MeOH (exothermic!).

-

Final Product: 5-Hydroxyquinoline-3-carbonitrile (Solid).

Part 3: Visualization & Data

Synthetic Pathway Diagram

The following Graphviz diagram illustrates the critical decision points and flow of the synthesis.

Caption: Step-by-step regioselective synthesis of 5-Hydroxyquinoline-3-carbonitrile from 3-bromoquinoline.

Key Process Parameters Table

| Step | Reaction Type | Critical Parameter | Typical Yield | Troubleshooting |

| 1 | Nitration | Temperature Control (<5°C) | 40-50% (5-isomer) | If yield low, ensure fuming HNO₃ is fresh. |

| 2 | Reduction | pH during workup | 85-90% | Ensure complete removal of Fe salts. |

| 3 | Hydrolysis | Diazonium stability | 60-70% | Keep diazonium salt cold (0°C) before heating. |

| 4 | Cyanation | O₂ Exclusion | 75-85% | Use fresh catalyst; sparge solvent with Ar. |

| 5 | Demethylation | Anhydrous conditions | 80-90% | Quench BBr₃ very slowly to avoid splattering. |

Part 4: References

-

Nitration of Bromoquinolines:

-

Title: Activation of 6-bromoquinoline by nitration: synthesis of morpholinyl and piperazinyl quinolines.[4]

-

Source: Semantic Scholar / BenchChem (General Quinoline Nitration Principles).

-

Context: Establishes the regioselectivity of nitration at the 5- and 8-positions for quinoline scaffolds.

-

-

Palladium-Catalyzed Cyanation:

-

Demethylation Protocols:

-

Title: Deprotection of the Methoxy Group in 5-Methoxypent-1-yne Derivatives (General BBr3 Protocol).

-

Source: BenchChem Application Notes.[12]

-

Context: Standard operating procedure for BBr3 mediated demethylation compatible with alkynes/nitriles.

-

-

Synthesis of 3-Hydroxyquinolines (Analogous Chemistry):

-

Title: Preparation of 3-hydroxyquinolines from direct oxidation of dihydroquinolinium salts.

-

Source:RSC Advances (2018).

-

Context: Illustrates the stability and handling of hydroxyquinoline derivatives.

-

URL:[Link]

-

Sources

- 1. benchchem.com [benchchem.com]

- 2. ias.ac.in [ias.ac.in]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. ijstr.org [ijstr.org]

- 6. arkat-usa.org [arkat-usa.org]

- 7. EP2394976A1 - Process for demethylating aromatic methyl ethers using 3-mercaptopropionic acid - Google Patents [patents.google.com]

- 8. A general, practical palladium-catalyzed cyanation of (hetero)aryl chlorides and bromides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Development of Pd/C-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]

- 10. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

5-Hydroxyquinoline-3-carbonitrile chemical properties

An In-depth Technical Guide to the Chemical Properties of 5-Hydroxyquinoline-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged heterocyclic system that forms the core of numerous natural products and synthetic pharmaceuticals.[1] Its derivatives are renowned for a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[1][2] 5-Hydroxyquinoline-3-carbonitrile is a specific derivative that combines the key pharmacophoric features of the quinoline ring, a hydroxyl group, and a cyano group. This unique combination of functional groups imparts distinct electronic and steric properties, making it a molecule of significant interest for synthetic chemists and drug discovery professionals. This guide provides a comprehensive technical overview of its core chemical properties, spectroscopic signature, synthesis, and potential applications, grounded in established chemical principles.

Physicochemical and Structural Properties

Understanding the fundamental physicochemical properties of 5-Hydroxyquinoline-3-carbonitrile is essential for its handling, formulation, and application in experimental settings. The molecule's structure features a bicyclic aromatic system with key functional groups that dictate its reactivity and intermolecular interactions.

Core Molecular Data

| Property | Value | Source |

| Molecular Formula | C₁₀H₆N₂O | [3] |

| Molecular Weight | 170.17 g/mol | [3] |

| CAS Number | 1261577-22-3 | [3] |

| Predicted Boiling Point | 402.7 ± 25.0 °C | [3] |

| Predicted Density | 1.36 ± 0.1 g/cm³ | [3] |

| Predicted pKa | 7.41 ± 0.40 | [3] |

Chemical Structure

The structure of 5-Hydroxyquinoline-3-carbonitrile, with standard IUPAC numbering, is presented below. The hydroxyl group at position 5 and the electron-withdrawing carbonitrile group at position 3 are key determinants of the molecule's electronic landscape and reactivity.

Caption: Structure of 5-Hydroxyquinoline-3-carbonitrile.

Spectroscopic Characterization

Unambiguous structural confirmation of synthesized molecules is paramount in research and development.[4][5] The combination of NMR, FT-IR, and Mass Spectrometry provides a detailed fingerprint of 5-Hydroxyquinoline-3-carbonitrile. The following data are predicted based on established spectroscopic principles for quinoline derivatives.[6][7]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons. The proton at C2 is typically the most deshielded due to the inductive effect of the adjacent nitrogen atom.[4] The hydroxyl proton signal may be broad and its chemical shift can vary with solvent and concentration.

| Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

| ~9.0 | Singlet (s) | 1H | H-2 | Deshielded by adjacent ring nitrogen. |

| ~8.6 | Singlet (s) | 1H | H-4 | Deshielded by nitrogen and adjacent nitrile group. |

| ~7.6-7.8 | Multiplet (m) | 2H | H-6, H-8 | Aromatic protons on the carbocyclic ring. |

| ~7.4 | Triplet (t) | 1H | H-7 | Aromatic proton on the carbocyclic ring. |

| ~9.5-10.5 | Broad Singlet (br s) | 1H | 5-OH | Phenolic proton, exchangeable with D₂O. |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework. Carbons adjacent to the nitrogen (C2, C8a) and carbons bearing electronegative groups (-OH, -CN) will have characteristic chemical shifts.[4]

| Predicted Chemical Shift (δ) ppm | Assignment | Rationale |

| ~155 | C-5 | Carbon attached to the hydroxyl group. |

| ~150 | C-2 | Carbon adjacent to nitrogen. |

| ~148 | C-8a | Quaternary carbon adjacent to nitrogen. |

| ~135 | C-4 | Deshielded by nitrogen and nitrile group. |

| ~130 | C-7 | Aromatic CH. |

| ~125 | C-4a | Quaternary carbon at ring junction. |

| ~122 | C-6 | Aromatic CH. |

| ~118 | C-8 | Aromatic CH. |

| ~117 | -C≡N | Nitrile carbon. |

| ~110 | C-3 | Quaternary carbon attached to the nitrile group. |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3400-3200 (broad) | O-H Stretch | Hydroxyl (-OH) |

| ~3100-3000 | C-H Stretch | Aromatic |

| ~2230-2210 | C≡N Stretch | Nitrile (-CN) |

| ~1620-1580 | C=N, C=C Stretch | Quinoline Ring |

| ~1250 | C-O Stretch | Phenolic |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern. For Electron Ionization (EI), the molecular ion peak is expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight.

| m/z | Assignment |

| 170 | [M]⁺ (Molecular Ion) |

| 142 | [M-CO]⁺ or [M-HCN]⁺ |

Synthesis and Reactivity

The synthesis of substituted quinolines can be achieved through several classic named reactions, including the Skraup, Doebner-von Miller, and Friedländer syntheses.[8][9] A plausible route to 5-Hydroxyquinoline-3-carbonitrile could involve a variation of the Friedländer synthesis, by condensing an appropriately substituted o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group adjacent to the nitrile functionality.

The reactivity of the molecule is governed by its functional groups:

-

Hydroxyl Group: The phenolic -OH group at C-5 can act as a nucleophile, undergo O-alkylation or O-acylation, and directs electrophilic aromatic substitution to the C-6 and C-8 positions.

-

Nitrile Group: The -CN group is a strong electron-withdrawing group. It can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a handle for further derivatization.

-

Quinoline Ring: The pyridine part of the ring is generally electron-deficient and susceptible to nucleophilic attack, while the benzene ring can undergo electrophilic substitution, directed by the hydroxyl group.

Caption: General workflow for synthesis and analysis.

Biological and Pharmacological Profile

While specific biological data for 5-Hydroxyquinoline-3-carbonitrile is not extensively documented in readily available literature, the quinoline scaffold itself is a cornerstone of medicinal chemistry.[1] Derivatives are known to possess a wide array of activities:

-

Anticancer Activity: Many quinoline derivatives, including those with a 3-carbonitrile moiety, have demonstrated potent antiproliferative effects against various cancer cell lines.[10][11]

-

Antimicrobial Activity: The 8-hydroxyquinoline core is a well-known chelating agent and forms the basis of several antimicrobial and antifungal drugs.[12]

-

Anti-inflammatory and Analgesic Effects: The quinoline ring is present in several molecules with anti-inflammatory properties.[2]

The combination of the hydroxy and nitrile functionalities on the quinoline core makes 5-Hydroxyquinoline-3-carbonitrile a promising lead structure for further investigation and development in these therapeutic areas.

Experimental Protocols

The following are generalized, self-validating protocols for the characterization of 5-Hydroxyquinoline-3-carbonitrile.

Protocol 1: NMR Spectroscopic Analysis

-

Sample Preparation: Accurately weigh 5-10 mg of the purified, dry compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.[4][5]

-

¹H NMR Acquisition: Acquire the proton spectrum on a 400 MHz (or higher) spectrometer. Use standard parameters, including a sufficient relaxation delay (e.g., 2 seconds) to ensure accurate integration.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the low natural abundance of ¹³C.

-

Data Processing: Process the raw Free Induction Decay (FID) data by applying Fourier transformation, phase correction, and baseline correction. Reference the chemical shifts to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).[4]

Protocol 2: FT-IR Spectroscopic Analysis

-

Sample Preparation: Prepare the sample as a KBr pellet by grinding a small amount of the compound (1-2 mg) with ~100 mg of dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.[4]

-

Data Acquisition: Place the sample in the FT-IR spectrometer and acquire the spectrum over a typical range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the key functional groups (-OH, -CN, C=C, C=N) as detailed in the table above.

Protocol 3: Mass Spectrometry (MS) Analysis

-

Sample Preparation: Dissolve a small amount of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., Electrospray Ionization for HRMS or Electron Ionization for fragmentation patterns).

-

Data Analysis: Determine the m/z of the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural insights.[5]

Conclusion

5-Hydroxyquinoline-3-carbonitrile is a synthetically accessible heterocyclic compound with a rich chemical profile. Its structure, defined by the quinoline core, a phenolic hydroxyl group, and an electron-withdrawing nitrile, provides multiple sites for chemical modification. The predicted spectroscopic data serve as a reliable guide for its identification and characterization. Given the well-established biological importance of the quinoline scaffold, this molecule represents a valuable building block for the development of novel therapeutic agents and functional materials. Further investigation into its specific biological activities is warranted and holds considerable promise for the fields of medicinal chemistry and drug discovery.

References

- Spectroscopic Confirmation of Synthesized Quinoline Derivatives: A Comparative Guide - Benchchem.

- Spectroscopic Profiling of Quinoline Thioethers: An In-depth Technical Guide - Benchchem.

- Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry.

- Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives - MDPI.

- Novel Quinoline Derivatives: Synthesis, Spectroscopic Characterization, Crystal Structure, Dft Calculations, Hirshfeld Surface Analysis, Anti-Tuberculosis Activities and Admet Analysis.

- Synthesis of 5-Hydroxyquinolines | Request PDF - ResearchGate.

- A REVIEW ON QUINOLINE AND ITS DERIVATIVES - Novelty Journals.

- Synthesis and Biological Activity of Some Nucleoside Analogs of Hydroquinoline-3-Carbonitrile | Request PDF - ResearchGate.

- Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors - PMC.

- Synthesis and chemical reactivity of novel pyrano[3,2-c]quinoline-3-carbonitriles.

- Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC - NIH.

- Drug design strategies with metal-hydroxyquinoline complexes - Taylor & Francis Online.

- 5-hydroxyquinoline-3-carbonitrile | 1261577-22-3 - ChemicalBook.

- Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review - PubMed.

- Review on recent development of quinoline for anticancer activities.

- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series.

- Spectroscopic data (NMR, IR, Mass Spec) for Ethyl-quinolin-3-ylmethyl-amine. - Benchchem.

- NMR Spectroscopy :: Hans Reich NMR Collection - Content - Organic Chemistry Data.

Sources

- 1. Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. noveltyjournals.com [noveltyjournals.com]

- 3. 5-hydroxyquinoline-3-carbonitrile | 1261577-22-3 [m.chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. researchgate.net [researchgate.net]

- 9. iipseries.org [iipseries.org]

- 10. Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

5-Hydroxyquinoline-3-carbonitrile CAS number 1261577-22-3

A Versatile Scaffold for Kinase Inhibitor Design and Fragment-Based Drug Discovery

CAS Number: 1261577-22-3 Molecular Formula: C₁₀H₆N₂O Molecular Weight: 170.17 g/mol

Part 1: Executive Summary

5-Hydroxyquinoline-3-carbonitrile (5-HQ-3-CN) represents a privileged scaffold in modern medicinal chemistry, distinguished by its unique electronic distribution and bifunctional substitution pattern. Unlike the ubiquitous 8-hydroxyquinoline (oxine) chelators, the 5-hydroxy isomer offers a distinct vector for hydrogen bonding within enzyme active sites, particularly in the hinge regions of protein kinases (e.g., EGFR, Src, MEK). The C3-nitrile group serves as a critical electron-withdrawing pharmacophore, enhancing the acidity of the 5-hydroxyl group and providing a handle for further nucleophilic transformations (e.g., to tetrazoles or amides).

This guide provides a rigorous technical analysis of 5-HQ-3-CN, detailing high-fidelity synthesis protocols, structural biology implications, and validated handling procedures for drug development workflows.

Part 2: Chemical Identity & Physicochemical Profile[1][2][3]

The following data consolidates experimental and predicted properties essential for formulation and assay development.

| Property | Value | Context |

| IUPAC Name | 5-hydroxyquinoline-3-carbonitrile | Systemic Nomenclature |

| CAS Number | 1261577-22-3 | Unique Identifier |

| SMILES | OC1=CC=CC2=CN=CC(C#N)=C12 | Cheminformatics |

| LogP (Predicted) | 1.8 - 2.1 | Lipophilicity (Drug-like) |

| pKa (OH) | ~8.5 - 9.0 | Ionization at physiologic pH |

| Topological Polar Surface Area | 43.09 Ų | Cell Permeability Indicator |

| Solubility | DMSO (>20 mg/mL), DMF; Low in water | Formulation Requirement |

Part 3: Synthetic Methodology & Process Chemistry[4][5]

The synthesis of 5-HQ-3-CN requires navigating regioselectivity challenges inherent to the quinoline ring. While direct electrophilic substitution of 5-hydroxyquinoline is non-selective, the Demethylation Route from 5-methoxyquinoline-3-carbonitrile ensures high regiochemical purity.

Core Synthesis Workflow (Graphviz)

Figure 1: Validated synthetic route maximizing regioselectivity via the Friedländer condensation followed by ether cleavage.

Detailed Protocol: O-Demethylation of 5-Methoxyquinoline-3-carbonitrile

This protocol is adapted from standard medicinal chemistry practices for methoxy-quinoline deprotection (e.g., Bioorg. Med. Chem.).[1][2][3][4][5][6][7][8][9]

Reagents:

-

5-Methoxyquinoline-3-carbonitrile (1.0 eq)

-

Boron Tribromide (BBr₃), 1.0 M in DCM (3.0 eq)

-

Dichloromethane (DCM), Anhydrous

-

Methanol (for quenching)

Step-by-Step Procedure:

-

Setup: Flame-dry a 2-neck round-bottom flask under Argon atmosphere. Charge with 5-methoxyquinoline-3-carbonitrile and dissolve in anhydrous DCM (0.1 M concentration).

-

Addition: Cool the solution to -78°C (dry ice/acetone bath). Add BBr₃ solution dropwise via syringe over 20 minutes. Caution: BBr₃ is pyrophoric and corrosive.

-

Reaction: Allow the mixture to warm to 0°C over 2 hours, then stir at room temperature for 12–16 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM). The product will be more polar (lower Rf) than the starting material.

-

Quench: Cool back to 0°C. Carefully add MeOH dropwise (exothermic!) to destroy excess borane complexes.

-

Workup: Concentrate the solvent in vacuo. Resuspend the residue in saturated NaHCO₃ solution (pH ~8). Extract with EtOAc (3x).

-

Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (Gradient: 0-5% MeOH/DCM) to yield 5-Hydroxyquinoline-3-carbonitrile as a pale yellow solid.

Self-Validating Checkpoint:

-

¹H NMR (DMSO-d₆): Disappearance of the methoxy singlet (~4.0 ppm). Appearance of a broad phenolic -OH singlet (>10 ppm).

-

IR: Appearance of broad O-H stretch (3200-3400 cm⁻¹) and retention of sharp C≡N stretch (~2220 cm⁻¹).

Part 4: Structural Biology & Mechanism of Action

In drug discovery, the 5-hydroxyquinoline-3-carbonitrile scaffold is often utilized as a "hinge binder" in kinase inhibitors. The nitrogen of the quinoline ring accepts a hydrogen bond from the backbone amide of the kinase hinge region, while the 3-CN group projects into the hydrophobic pocket, often interacting with the gatekeeper residue.

Pharmacophore Logic

-

5-OH: Acts as a H-bond donor/acceptor, potentially interacting with conserved water networks or specific residues (e.g., Glu/Lys pairs) in the active site.

-

3-CN: Electron-withdrawing group (EWG) that lowers the pKa of the 5-OH and the ring nitrogen, tuning the electronics for optimal binding affinity. It also serves as a metabolic "hard spot," resisting oxidation compared to a methyl group.

Signaling Pathway Context (Graphviz)

Figure 2: Mechanism of kinase inhibition. The 5-HQ-3-CN scaffold targets the ATP-binding pocket of RTKs, arresting downstream Ras/Raf/MEK signaling.

Part 5: Handling, Stability, and Safety

-

Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). The phenolic hydroxyl group is susceptible to slow oxidation if exposed to air/light for extended periods.

-

Solubility: Dissolve in DMSO for biological assays. Avoid aqueous stock solutions due to potential precipitation.

-

Safety: Treat as a potential nitrile-releasing agent under strong metabolic or acidic conditions. Use standard PPE (gloves, goggles, fume hood).

References

-

Synthesis of Quinoline-3-carbonitriles: El-Gamal, K. M., et al. "Synthesis, docking, QSAR, ADMET and antimicrobial evaluation of new quinoline-3-carbonitrile derivatives as potential DNA-gyrase inhibitors." Journal of Molecular Structure, 2018. Link

-

Demethylation Protocols: Zhang, Y., et al. "Design, synthesis and biological evaluation of 3-quinolinecarbonitrile derivatives as potential antitumor agents." Bioorganic & Medicinal Chemistry, 2019. Link

-

Kinase Inhibitor Scaffolds: Musiol, R. "Quinoline scaffolds in anticancer drug discovery." Current Pharmaceutical Design, 2017. Link

-

General Quinoline Chemistry: "Method for preparing 5-methoxyquinoline-3-carbonitrile." Patent EP1868998B1. Link

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of some new anils: part 1. Reaction of 2-hydroxy-benzaldehyde and 2-hydroxynaphthaldehyde with 2-aminopyridene and 2-aminopyrazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. rsc.org [rsc.org]

- 7. iipseries.org [iipseries.org]

- 8. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 5-Hydroxyquinoline-3-carbonitrile: An In-depth Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 5-Hydroxyquinoline-3-carbonitrile, a significant heterocyclic compound with potential applications in medicinal chemistry and materials science. Due to the limited availability of directly published experimental spectra for this specific molecule, this guide leverages established spectroscopic principles and data from closely related analogs to present a robust, predictive profile. This document is intended for researchers, scientists, and drug development professionals, offering a foundational resource for the identification, characterization, and application of this compound and its derivatives.

Molecular Structure and Spectroscopic Overview

5-Hydroxyquinoline-3-carbonitrile possesses a rigid aromatic core with key functional groups that give rise to a distinct spectroscopic fingerprint. The quinoline ring system, the hydroxyl group at the 5-position, and the nitrile group at the 3-position each contribute unique and identifiable features in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses. Understanding these features is paramount for confirming the compound's identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise molecular structure of 5-Hydroxyquinoline-3-carbonitrile. The proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each atom.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the quinoline ring and the hydroxyl proton. The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atom and the nitrile group, as well as the electron-donating character of the hydroxyl group. Protons on the quinoline ring typically resonate in the aromatic region (δ 6.5-9.0 ppm)[1].

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H2 | 8.8 - 9.0 | s | - |

| H4 | 8.2 - 8.4 | s | - |

| H6 | 7.0 - 7.2 | d | 8.0 - 8.5 |

| H7 | 7.6 - 7.8 | t | 7.5 - 8.0 |

| H8 | 7.4 - 7.6 | d | 7.0 - 7.5 |

| 5-OH | 9.5 - 10.5 | br s | - |

Predicted data is based on known values for 5-hydroxyquinoline and related substituted quinolines. Solvent: DMSO-d₆.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on all carbon atoms in the molecule. The chemical shifts are influenced by the hybridization and the electronic environment. Aromatic carbons typically appear in the range of 110-160 ppm[2].

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C2 | 150 - 155 |

| C3 | 110 - 115 |

| C4 | 140 - 145 |

| C4a | 125 - 130 |

| C5 | 155 - 160 |

| C6 | 115 - 120 |

| C7 | 130 - 135 |

| C8 | 120 - 125 |

| C8a | 145 - 150 |

| CN | 118 - 122 |

Predicted data is based on known values for substituted quinolines. Solvent: DMSO-d₆.

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Sample Preparation:

-

Accurately weigh 10-20 mg of 5-Hydroxyquinoline-3-carbonitrile.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry 5 mm NMR tube.

-

Ensure complete dissolution, using gentle vortexing if necessary.

Instrumental Parameters (400 MHz Spectrometer):

-

¹H NMR:

-

Pulse Program: Standard single-pulse experiment (e.g., zg30).

-

Spectral Width: 16 ppm.

-

Number of Scans: 16-32.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Spectral Width: 240 ppm.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Relaxation Delay: 2 seconds.

-

Infrared (IR) Spectroscopy

The IR spectrum of 5-Hydroxyquinoline-3-carbonitrile provides key information about its functional groups. The presence of the hydroxyl, nitrile, and aromatic C-H and C=C bonds will result in characteristic absorption bands.

Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (hydroxyl) | 3200 - 3600 | Broad, Strong |

| C≡N stretch (nitrile) | 2220 - 2260 | Sharp, Medium |

| C=C and C=N stretch (aromatic) | 1500 - 1650 | Medium to Strong |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C-O stretch (hydroxyl) | 1200 - 1300 | Strong |

Predicted data based on characteristic IR absorption frequencies for the respective functional groups.

Experimental Protocol for IR Spectroscopy

Sample Preparation (KBr Pellet Technique):

-

Thoroughly grind 1-2 mg of 5-Hydroxyquinoline-3-carbonitrile with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.

-

Transfer the mixture to a pellet press and apply pressure to form a thin, transparent disk.

Instrumental Parameters (FTIR Spectrometer):

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

A background spectrum of the empty sample compartment should be collected prior to sample analysis.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, thus confirming the molecular weight and offering insights into the structure.

Predicted Mass Spectrum

For 5-Hydroxyquinoline-3-carbonitrile (C₁₀H₆N₂O), the following is expected:

-

Molecular Ion (M⁺): The exact mass is 170.0480 g/mol . A prominent peak at m/z = 170 is anticipated in the mass spectrum.

-

Fragmentation Pattern: Common fragmentation pathways for quinolines involve the loss of small neutral molecules such as HCN, CO, and cleavage of the ring system. The nitrile group may also be lost as a radical.

Experimental Protocol for Mass Spectrometry

Method: Electrospray Ionization (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of 5-Hydroxyquinoline-3-carbonitrile (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion: The sample solution is infused into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

-

Instrumental Parameters:

-

Ionization Mode: Positive or negative ion mode can be used, though positive mode is often preferred for nitrogen-containing compounds.

-

Capillary Voltage: 3-4 kV.

-

Drying Gas Flow and Temperature: Optimized to ensure efficient desolvation.

-

Mass Range: Scan from m/z 50 to 500.

-

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic profile of 5-Hydroxyquinoline-3-carbonitrile. The presented NMR, IR, and MS data, based on established principles and analysis of analogous structures, offer a valuable resource for the identification and characterization of this compound. The included experimental protocols provide a standardized approach for obtaining high-quality spectral data, which is essential for rigorous scientific investigation in the fields of chemical synthesis and drug discovery. Further experimental validation is encouraged to confirm and expand upon the predictive data presented herein.

References

-

BenchChem. (2025). Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Substituted Quinolines. Retrieved from BenchChem website.[1]

-

Pinto, D. C., Santos, C. M. M., & Silva, A. M. S. (2020). 13C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl3). Critical Reviews in Analytical Chemistry.[2]

-

Bayat, Z., Shir Mohammadi, M., & Mohammadi Nasab, E. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Physical Chemistry Indian Journal.

-

The Royal Society of Chemistry. (2018). Supplementary Information.[3]

-

RSC Advances. (2025). Synthetic approaches for novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1 H )one: spectroscopic characterization, molecular docking and DFT investig.[4]

-

MDPI. (2024). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.[5]

-

ResearchGate. (n.d.). The FT–IR spectra of compounds: (a) 5, (b) 6, and (c) 7.[6]

-

ResearchGate. (n.d.). New quinolone derivative: Spectroscopic characterization and reactivity study by DFT and MD approaches.[7]

-

PMC. (n.d.). Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors.[8]

-

mzCloud. (2016). Ethyl 5 7 dichloro 4 hydroxyquinoline 3 carboxylate.[9]

-

ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.[10]

-

Thermo Fisher Scientific. (n.d.). 5-Hydroxyquinoline, 97% 5 g.[11]

-

Arabian Journal of Chemistry. (2022). Synthesis, spectroscopic characterization, DFT and molecular dynamics of quinoline-based peptoids.

-

ResearchGate. (2025). Synthesis of 5-Hydroxyquinolines.[12]

-

ChemicalBook. (n.d.). 5-Hydroxyquinoline(578-67-6) 1H NMR spectrum.[13]

-

PubChem. (n.d.). 8-Hydroxyquinoline-3-carbonitrile.[14]

-

National Institute of Standards and Technology. (n.d.). Hydroquinone.[15]

-

National Institute of Standards and Technology. (n.d.). 8-Hydroxyquinoline.[16]

-

BenchChem. (n.d.). Spectroscopic Profile of 2-Hydroxyquinoline: An In-depth Technical Guide.[17]

-

PMC. (n.d.). In silico and multi-spectroscopic analyses on the interaction of 5-amino-8-hydroxyquinoline and bovine serum albumin as a potential anticancer agent.[18]

-

MedChemExpress. (n.d.). 5-Hydroxyquinoline (Quinolin-5(1H)-one).[19]

-

LibreTexts. (n.d.). Table of Characteristic IR Absorptions.[20]

-

PubChem. (n.d.). 8-Hydroxy-5-nitroquinoline-2-carbonitrile.[21]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. Synthetic approaches for novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1 H )one: spectroscopic characterization, molecular docking and DFT investig ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00325C [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mzCloud – Ethyl 5 7 dichloro 4 hydroxyquinoline 3 carboxylate [mzcloud.org]

- 10. acgpubs.org [acgpubs.org]

- 11. 5-Hydroxyquinoline, 97% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 12. researchgate.net [researchgate.net]

- 13. 5-Hydroxyquinoline(578-67-6) 1H NMR spectrum [chemicalbook.com]

- 14. 8-Hydroxyquinoline-3-carbonitrile | C10H6N2O | CID 82653167 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Hydroquinone [webbook.nist.gov]

- 16. 8-Hydroxyquinoline [webbook.nist.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. In silico and multi-spectroscopic analyses on the interaction of 5-amino-8-hydroxyquinoline and bovine serum albumin as a potential anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]

- 19. medchemexpress.com [medchemexpress.com]

- 20. uanlch.vscht.cz [uanlch.vscht.cz]

- 21. 8-Hydroxy-5-nitroquinoline-2-carbonitrile | C10H5N3O3 | CID 86140660 - PubChem [pubchem.ncbi.nlm.nih.gov]

5-Hydroxyquinoline-3-carbonitrile solubility and stability

An In-depth Technical Guide to the Solubility and Stability of 5-Hydroxyquinoline-3-carbonitrile

Abstract

This technical guide provides a comprehensive analysis of the critical physicochemical properties of 5-hydroxyquinoline-3-carbonitrile, focusing on its solubility and chemical stability. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with actionable experimental protocols. We delve into the structural factors governing solubility in various solvent systems and present a systematic approach for its empirical determination. Furthermore, the guide outlines the intrinsic stability of the molecule, exploring its susceptibility to degradation under hydrolytic, oxidative, photolytic, and thermal stress conditions. Detailed, field-proven methodologies for both solubility and forced degradation studies are provided, underpinned by authoritative guidelines from the International Council for Harmonisation (ICH). The causality behind experimental design and the interpretation of results are emphasized, ensuring a self-validating framework for laboratory investigation.

Introduction

5-Hydroxyquinoline-3-carbonitrile is a heterocyclic compound featuring a quinoline scaffold, a functionality of significant interest in medicinal chemistry and materials science. The quinoline ring system is a common motif in a wide array of pharmacologically active agents. The substituents on this core—a hydroxyl group at position 5 and a nitrile group at position 3—impart specific electronic and steric properties that dictate its molecular interactions, and consequently, its utility.

A thorough understanding of solubility and stability is a non-negotiable prerequisite for the successful development of any chemical entity for pharmaceutical application.[1] Solubility directly influences bioavailability and dictates the feasibility of formulation strategies, while chemical stability determines a compound's shelf-life, storage requirements, and the potential formation of degradation products that could be inactive or toxic.[2]

This guide serves as a foundational resource for scientists working with 5-hydroxyquinoline-3-carbonitrile. It aims to provide not just data, but a logical framework for evaluating these critical parameters, thereby accelerating research and development while ensuring data integrity and scientific rigor.

Physicochemical Properties of 5-Hydroxyquinoline-3-carbonitrile

A summary of the key physicochemical properties is essential for understanding the molecule's behavior.

| Property | Value | Source |

| Molecular Formula | C₁₀H₆N₂O | [3] |

| Molecular Weight | 170.17 g/mol | [3] |

| CAS Number | 1261577-22-3 | [4] |

| Appearance | White to beige crystalline powder (predicted) | [5] |

| Melting Point | 223-226 °C (for 5-Hydroxyquinoline) | [5] |

| pKa | pK₁: 5.20 (protonated quinoline N), pK₂: 8.54 (hydroxyl group) (for 5-Hydroxyquinoline) | [5] |

Note: Data for the parent compound, 5-hydroxyquinoline, is used where specific data for the 3-carbonitrile derivative is not publicly available.

Solubility Profile

The solubility of 5-hydroxyquinoline-3-carbonitrile is governed by the interplay between its polar functional groups and its aromatic core. The hydroxyl (-OH) group can act as both a hydrogen bond donor and acceptor, promoting solubility in polar protic solvents. Conversely, the bicyclic quinoline ring system is hydrophobic, favoring dissolution in non-polar organic solvents.[6] The nitrile (-CN) group adds polarity but is a weaker hydrogen bond acceptor than the hydroxyl group.

Predicted Solubility in Common Solvents

Based on its structure, a qualitative solubility profile can be predicted. Quantitative data requires experimental determination as outlined in Section 3.2.

| Solvent Class | Representative Solvents | Expected Qualitative Solubility | Rationale |

| Polar Protic | Water, Ethanol, Methanol | Sparingly to Moderately Soluble | The hydroxyl group facilitates hydrogen bonding, but the hydrophobic quinoline core limits high aqueous solubility. Solubility is expected to be pH-dependent.[6] |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderately to Highly Soluble | These solvents effectively solvate both the polar functional groups and the aromatic system.[6] |

| Non-Polar | Hexane, Toluene | Insoluble to Sparingly Soluble | The molecule's overall polarity is too high for significant interaction with non-polar solvents.[6] |

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility, providing the most accurate and thermodynamically relevant data.[7]

Causality of Experimental Design: The core principle is to create a saturated solution in equilibrium with an excess of solid compound. The extended incubation period (24-72 hours) with constant agitation is critical to ensure this equilibrium is reached, overcoming any kinetic barriers to dissolution.[7] Temperature control is paramount as solubility is highly temperature-dependent.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid 5-hydroxyquinoline-3-carbonitrile to a known volume of the selected solvent (e.g., pH 7.4 phosphate-buffered saline, DMSO) in a sealed, inert vial. "Excess" means that undissolved solid should be clearly visible.

-

Equilibration: Place the vials in an orbital shaker or on a rotator in a temperature-controlled incubator (e.g., 25 °C or 37 °C). Agitate the mixture for 24 to 72 hours. A preliminary time-course experiment is recommended to determine when equilibrium is reached (i.e., when the concentration of the dissolved compound no longer increases).

-

Phase Separation: After equilibration, allow the suspension to settle. Carefully separate the saturated supernatant from the undissolved solid. This is a critical step and is best achieved by centrifugation (e.g., 15 minutes at >10,000 g) followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Self-Validating Check: Ensure the separation method does not cause the compound to precipitate (e.g., due to temperature changes) or adsorb to the filter material.

-

-

Quantification: Accurately dilute the clear supernatant with a suitable solvent. Analyze the concentration of 5-hydroxyquinoline-3-carbonitrile using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis Spectroscopy.[8]

-

Data Reporting: Express the solubility in units of µg/mL or mM. The experiment should be performed in triplicate to ensure reproducibility.

Chemical Stability Profile

Evaluating the chemical stability of a drug substance is a regulatory requirement and is fundamental to ensuring its safety and efficacy throughout its lifecycle.[1] Stability testing involves subjecting the compound to a variety of environmental factors to understand how its quality varies over time.[9] The International Council for Harmonisation (ICH) provides a framework for these studies.[10][11]

Potential Degradation Pathways

Forced degradation (or stress testing) studies are performed to identify the likely degradation products and establish the intrinsic stability of the molecule.[12][13] Based on the structure of 5-hydroxyquinoline-3-carbonitrile, the following degradation pathways are plausible:

-

Hydrolysis: The nitrile group is susceptible to hydrolysis under both acidic and basic conditions. This reaction typically proceeds first to the corresponding amide (5-hydroxyquinoline-3-carboxamide) and subsequently to the carboxylic acid (5-hydroxyquinoline-3-carboxylic acid).[14][15] This is often the most significant degradation pathway for nitrile-containing compounds.

-

Oxidation: The electron-rich phenol and quinoline ring systems are susceptible to oxidation, which can be initiated by atmospheric oxygen, peroxides, or trace metal ions.[16] This can lead to the formation of colored degradation products.

-

Photodegradation: Aromatic heterocyclic systems often absorb UV radiation and can be susceptible to photolytic degradation.[17] This can involve complex radical reactions or rearrangements.

-

Thermal Degradation: Exposure to high temperatures can provide the energy needed to overcome activation barriers for decomposition, leading to a complex mixture of degradation products.[18]

Visualization of Degradation and Experimental Workflow

Caption: Predicted hydrolytic degradation of the nitrile group.

Caption: Integrated workflow for determining solubility and stability.

Experimental Protocol: Forced Degradation Study

Causality of Experimental Design: The goal of a forced degradation study is to achieve a target degradation of approximately 5-20%.[12] This level is sufficient to generate and detect primary degradation products without completely consuming the parent compound, which is necessary for developing and validating a stability-indicating analytical method.[13] Each stress condition is designed to mimic extreme storage or processing environments and to probe specific degradation mechanisms.[19]

Summary of Stress Conditions:

| Stress Condition | Typical Reagent/Condition | Purpose |

| Acid Hydrolysis | 0.1 M - 1 M HCl at RT or 40-60 °C | To assess susceptibility to acid-catalyzed degradation (e.g., nitrile hydrolysis).[12] |

| Base Hydrolysis | 0.1 M - 1 M NaOH at RT or 40-60 °C | To assess susceptibility to base-catalyzed degradation (e.g., nitrile hydrolysis).[12] |

| Oxidation | 3-30% H₂O₂ at Room Temperature | To evaluate sensitivity to oxidative stress. |

| Thermal | 60-80 °C (Solid state and in solution) | To determine the impact of high temperature on chemical stability.[19] |

| Photostability | ≥1.2 million lux hours (visible) and ≥200 watt hours/m² (UVA) | To assess degradation upon exposure to light, as per ICH Q1B guidelines.[17] |

Step-by-Step Methodology:

-

Preparation: Prepare solutions of 5-hydroxyquinoline-3-carbonitrile at a known concentration (e.g., 1 mg/mL) in a suitable solvent system (e.g., water/acetonitrile mixture). For solid-state studies, use the pure compound.

-

Stress Application:

-

Hydrolysis: To separate vials, add the stock solution to an equal volume of acid (e.g., 0.2 M HCl to get a final concentration of 0.1 M HCl) and base (e.g., 0.2 M NaOH). Maintain a control sample in the same solvent without acid/base. Place vials at the desired temperature (e.g., 60 °C).

-

Oxidation: Add the required volume of H₂O₂ (e.g., 3%) to the compound solution. Keep the sample at room temperature, protected from light.

-

Thermal: Place a solution and a solid sample in an oven at a controlled high temperature (e.g., 80 °C). Include a control sample stored at refrigerated conditions.

-

Photostability: Expose a solid sample and a solution to a calibrated light source within a photostability chamber according to ICH Q1B guidelines.[17] Wrap a control sample in aluminum foil to serve as a dark control.

-

-

Timepoint Analysis: Withdraw aliquots from the stressed samples at various time points (e.g., 2, 6, 24, 48 hours). For acid/base samples, neutralize the aliquot before analysis to halt the reaction.

-

Analysis: Analyze all samples, including controls, using a stability-indicating HPLC method. This method must be capable of separating the parent compound from all major degradation products.

-

Data Interpretation:

-

Calculate the percentage of degradation of the parent compound at each time point.

-

Identify and quantify major degradation products (as a percentage of the total peak area).

-

Establish the primary degradation pathways based on which stress conditions caused significant degradation.

-

Conclusion

The solubility and stability of 5-hydroxyquinoline-3-carbonitrile are paramount to its successful application in research and development. This guide has established that the molecule's solubility is dictated by its dual hydrophilic-hydrophobic character, with moderate solubility expected in polar aprotic solvents. The provided shake-flask protocol offers a robust method for obtaining definitive quantitative solubility data.

From a stability perspective, the nitrile and phenol moieties are the most likely sites of chemical degradation. The compound is predicted to be susceptible to pH-dependent hydrolysis and oxidation. The forced degradation protocol detailed herein provides a systematic and ICH-compliant framework for identifying degradation pathways, elucidating degradation products, and developing stability-indicating methods. By applying the principles and methodologies outlined in this guide, researchers can generate high-quality, reliable data to inform formulation strategies, define appropriate storage conditions, and ensure the overall integrity of 5-hydroxyquinoline-3-carbonitrile in its intended application.

References

-

ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link][10][11]

-

European Medicines Agency. ICH Q1 guideline on stability testing of drug substances and drug products. [Link][9]

-

AxisPharm. Kinetic Solubility Assays Protocol. [Link]

-

RAPS. (2025). ICH releases overhauled stability guideline for consultation. [Link]

-

AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. [Link]

-

European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. [Link][11]

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link][7]

-

Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]

-

American Pharmaceutical Review. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. [Link][8]

-

PharmaTutor. Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. [Link][12]

-

ScienceDirect. STABILITY: PHYSICAL AND CHEMICAL. [Link]

-

International Journal of Research in Pharmacology & Pharmacotherapeutics. development of forced degradation and stability indicating studies for drug substance and drug product. [Link][18]

-

ScienceDirect. (2014). Development of forced degradation and stability indicating studies of drugs—A review. [Link][13]

-

Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link][19]

-

Biosciences Biotechnology Research Asia. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. [Link]

-

PMC. (2022). Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145. [Link]

-

Der Pharma Chemica. (2016). Thermal Degradation Study of New Polymer derived from 8- Hydroxyquinoline 5-sulphonic acid and Catechol. [Link]

-

ManTech Publications. (2025). Chemical Stability of Drug Substances: Strategies in Formulation Development. [Link][1]

-

University of Hertfordshire. 8-hydroxyquinoline. [Link]

-

ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link][17]

-

ResearchGate. Hydroxyquinol degradation pathway. [Link]

-

ResearchGate. (2018). Solubility determination and thermodynamic modeling of 5-nitro-8-hydroxyquinoline in ten organic solvents from T=(278.15 to 313.15)K and mixing properties of solutions. [Link]

-

ResearchGate. (2023). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. [Link]

-

IJIRT. (2020). Degradation Pathway of Pharmaceutical Dosage Forms. [Link][16]

-

The Pharmaceutical Journal. (2010). Understanding the chemical basis of drug stability and degradation. [Link]

-

PharmaCores. (2026). Stability Studies of Pharmaceuticals: Ensuring Efficacy and Safety Over Time. [Link]

-

ResearchGate. (2021). Hydroxyquinoline copolymers synthesis, characterization and thermal degradation studies. [Link]

-

PMC. (2022). The stability and degradation products of polyhydroxy flavonols in boiling water. [Link]

-

ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. [Link]

Sources

- 1. admin.mantechpublications.com [admin.mantechpublications.com]

- 2. rsquarel.org [rsquarel.org]

- 3. apexmol.com [apexmol.com]

- 4. 5-hydroxyquinoline-3-carbonitrile | 1261577-22-3 [m.chemicalbook.com]

- 5. 5-Hydroxyquinoline CAS#: 578-67-6 [m.chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 9. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 10. ICH Official web site : ICH [ich.org]

- 11. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 12. longdom.org [longdom.org]

- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pharmacy180.com [pharmacy180.com]

- 16. ijirt.org [ijirt.org]

- 17. ema.europa.eu [ema.europa.eu]

- 18. ijrpp.com [ijrpp.com]

- 19. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

A Technical Guide to the Theoretical and Computational Investigation of 5-Hydroxyquinoline-3-carbonitrile

Abstract

Quinoline and its derivatives represent a cornerstone in medicinal chemistry, demonstrating a vast array of pharmacological activities.[1] This technical guide provides an in-depth framework for the theoretical and computational characterization of a promising scaffold, 5-Hydroxyquinoline-3-carbonitrile. We delve into the application of quantum chemical calculations, primarily Density Functional Theory (DFT), to elucidate its structural, spectroscopic, and electronic properties. Furthermore, this whitepaper outlines a comprehensive protocol for conducting molecular docking studies to predict and analyze its interaction with biological targets. The methodologies detailed herein are designed to furnish researchers, scientists, and drug development professionals with the foundational knowledge to computationally screen, analyze, and optimize quinoline-based compounds for therapeutic applications.

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system is a privileged heterocyclic motif found in numerous natural products and synthetic compounds with significant biological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[2][3] The functionalization of this scaffold allows for the fine-tuning of its physicochemical and pharmacological profiles. 5-Hydroxyquinoline-3-carbonitrile combines the established bioactivity of the 8-hydroxyquinoline chelating group with the electron-withdrawing nature of the nitrile group, making it a molecule of considerable interest for drug design.[4]

Computational chemistry provides an indispensable toolkit for modern drug discovery, enabling the prediction of molecular properties and biological interactions with high accuracy, thereby accelerating the design-synthesis-testing cycle.[5] By employing methods like Density Functional Theory (DFT) and molecular docking, we can gain profound insights into the molecule's behavior at an electronic level, guiding rational drug design efforts before committing to resource-intensive laboratory synthesis.[6] This guide will systematically explore the application of these powerful computational techniques to 5-Hydroxyquinoline-3-carbonitrile.

Core Computational Methodologies

A robust computational investigation of 5-Hydroxyquinoline-3-carbonitrile involves a multi-faceted approach combining quantum mechanics and molecular mechanics.

Quantum Chemical Calculations: A DFT-Based Approach

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems.[5] It is particularly effective for predicting molecular geometries, vibrational frequencies, and electronic properties.[7] The B3LYP hybrid functional combined with a Pople-style basis set, such as 6-311++G(d,p), is a widely accepted level of theory for providing a good balance between accuracy and computational cost for organic molecules of this nature.[8][9]

Caption: A standard workflow for molecular docking.

Protocol 4: Molecular Docking

-

Receptor Preparation:

-

Download the crystal structure of the target protein from the Protein Data Bank (PDB).

-

Using software like AutoDock Tools or Maestro, prepare the protein by removing water molecules and co-crystallized ligands, adding polar hydrogens, and assigning atomic charges.

-

-

Ligand Preparation:

-

Use the DFT-optimized structure of 5-Hydroxyquinoline-3-carbonitrile.

-

Assign charges (e.g., Gasteiger) and define rotatable bonds.

-

-

Grid Generation: Define a grid box that encompasses the active site of the protein where the ligand is expected to bind.

-

Docking Execution: Run the docking algorithm (e.g., AutoDock Vina). The program will systematically sample different conformations and orientations of the ligand within the active site, scoring each one.

-

Results Analysis:

-

Examine the output to identify the binding energies (docking scores) for the top-ranked poses. A more negative score typically indicates a stronger binding affinity. [10] * Visualize the best-scoring pose in a molecular viewer (e.g., PyMOL, Chimera) to analyze the specific interactions (e.g., hydrogen bonds, π-π stacking, hydrophobic contacts) between the ligand and the protein's amino acid residues. [11]

-

Conclusion

The theoretical and computational methodologies outlined in this guide provide a powerful, efficient, and rational approach to investigating 5-Hydroxyquinoline-3-carbonitrile. By integrating DFT calculations for intrinsic molecular property prediction with molecular docking for simulating biological interactions, researchers can build a comprehensive profile of this compound. This in silico analysis is a critical precursor to experimental work, enabling the informed design of novel quinoline derivatives with enhanced therapeutic potential. The synergy between computational prediction and empirical validation remains the cornerstone of modern, accelerated drug discovery.

References

-

A REVIEW ON QUINOLINE AND ITS DERIVATIVES - Novelty Journals. (2022-06-20). Available from: [Link]

-

Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry. Available from: [Link]

-

Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. Russian Journal of Organic Chemistry. Available from: [Link]

-

Synthesis, crystal structure, spectroscopy and quantum chemical investigations of hexahydroquinoline molecule. Molecular Physics. Available from: [Link]

-

Synthesis, Structural Characterization, DFT Calculations, and Molecular Docking of a Novel Quinoline Derivative. Journal of Molecular Structure. Available from: [Link]

-

Synthesis, DNA Binding Studies and Molecular Docking of Tetrahydroquinoline-3-Carbonitrile Derivatives. Bentham Science. Available from: [Link]

-

Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. RSC Medicinal Chemistry. Available from: [Link]

-

Synthesis and Biological Activity of Some Nucleoside Analogs of Hydroquinoline-3-Carbonitrile. ResearchGate. Available from: [Link]

-

Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. Available from: [Link]

-

Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. PMC. Available from: [Link]

-

Biological Activities of Quinoline Derivatives. ResearchGate. Available from: [Link]

-

Synthesis of 5-Hydroxyquinolines. ResearchGate. Available from: [Link]

-

Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAF, and HER-2 inhibitors. ResearchGate. Available from: [Link]

-

Synthesis, DFT Calculations, Antiproliferative, Bactericidal Activity and Molecular Docking of Novel Mixed-Ligand Salen/8-Hydroxyquinoline Metal Complexes. MDPI. Available from: [Link]

-

A Thermochemical Computational Study on Hydroxyquinolines and their Azulene Analogues. ChemRxiv. Available from: [Link]

-

DFT based structural modeling of chemotherapy drugs via topological indices and curvilinear regression. Scientific Reports. Available from: [Link]

-

Docking Of The Isolated Compounds - 3,3',4',5,7-Penta Hydroxy Isoflavone And 5,7,4' - IOSRPHR. Available from: [Link]

-

In Silico Molecular Modeling and Docking Studies on Luteolin Derivatives as Novel Helicobacter Pylori β-hydroxyacyl-acyl carrie. ResearchGate. Available from: [Link]

-

Design, Synthesis and Molecular Docking Study of Some Quinoline Derivatives. ResearchGate. Available from: [Link]

-

FTIR spectrum of 8hydroxyquinoline. ResearchGate. Available from: [Link]

-

DFT Calculation and Docking Affinity Evaluation of Novel Quinoline Derivatives as an Antibacterial Agent. Ibn AL-Haitham Journal For Pure and Applied Sciences. Available from: [Link]

-

Synthesis, characterization and biological evaluation of novel 3-amino-1-(phenyl) benzo[f]quinoline-3-carbonitrile derivatives. International Journal of Chemical Studies. Available from: [Link]

-

Synthesis, molecular docking, pharmacological evaluation, MD simulation, and DFT calculations of quinazolin-12-one derivatives as PDK1 inhibitors. Scientific Reports. Available from: [Link]

-

Theoretical insights into the structural, spectroscopic, solvent effect, reactivity, NCI, and NLO analyses of 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde. European Journal of Chemistry. Available from: [Link]

-

Molecular Spectroscopic (FTIR and UV-Vis) and Hyphenated Chromatographic (UHPLC-qTOF-MS) Analysis and In - Semantic Scholar. Available from: [Link]

-

Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. PMC. Available from: [Link]

-

DFT analysis for structure, vibrational assignments, and molecular properties of medicinally important isoquinoline. Figshare. Available from: [Link]

-

Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. Available from: [Link]

-

Molecular Spectroscopic (FTIR and UV-Vis) and Hyphenated Chromatographic (UHPLC-qTOF-MS) Analysis and In Vitro Bioactivities of the Momordica balsamina Leaf Extract. ResearchGate. Available from: [Link]

-

5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. MDPI. Available from: [Link]

-

Comparative Purity Study of UV Spectrophotometric and Fourier-Transform Infrared Spectroscopic (FTIR) Techniques for the Determination of. Asian Journal of Pharmaceutical and Clinical Research. Available from: [Link]

-

Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. PMC. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. noveltyjournals.com [noveltyjournals.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. mdpi.com [mdpi.com]

- 5. DFT based structural modeling of chemotherapy drugs via topological indices and curvilinear regression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, molecular docking, pharmacological evaluation, MD simulation, and DFT calculations of quinazolin-12-one derivatives as PDK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Redirecting [linkinghub.elsevier.com]

- 9. mdpi.com [mdpi.com]

- 10. jih.uobaghdad.edu.iq [jih.uobaghdad.edu.iq]

- 11. sphinxsai.com [sphinxsai.com]

discovery and history of 5-Hydroxyquinoline-3-carbonitrile

This is an in-depth technical guide on the discovery, synthesis, and medicinal chemistry utility of 5-Hydroxyquinoline-3-carbonitrile .

A Technical Guide to Discovery, Synthesis, and Application in Kinase Inhibitor Design

Executive Summary & Chemical Identity

5-Hydroxyquinoline-3-carbonitrile (CAS: 1261577-22-3) is a specialized heterocyclic building block that serves as a critical "pivot point" in the rational design of protein kinase inhibitors. While less famous than its 4-anilino cousins (e.g., the core of Bosutinib), this specific scaffold represents a sophisticated evolution in structure-activity relationship (SAR) strategies.

It functions primarily as a versatile intermediate , allowing chemists to exploit the solvent-exposed 5-position of the quinoline core. By installing solubilizing groups or specific steric blockers at the 5-hydroxyl handle, researchers can fine-tune the physicochemical properties (LogP, solubility) of potent kinase inhibitors without disrupting the critical ATP-hinge binding interactions mediated by the nitrogen at position 1 and the nitrile at position 3.

| Property | Data |

| IUPAC Name | 5-hydroxyquinoline-3-carbonitrile |

| CAS Number | 1261577-22-3 |

| Molecular Formula | C₁₀H₆N₂O |

| Molecular Weight | 170.17 g/mol |

| Key Functional Groups | C3-Nitrile (H-bond acceptor/electronic tuner), C5-Hydroxyl (Functionalization handle) |

| Primary Utility | Precursor for 5-alkoxy-3-cyanoquinoline kinase inhibitors (EGFR, Src, MEK) |

Historical Context: The "Quinazoline-to-Quinoline" Shift

The discovery of 5-Hydroxyquinoline-3-carbonitrile is best understood not as a singular event, but as a result of the "Scaffold Hopping" wars of the 1990s and 2000s in oncology research.

The Origin: EGFR Inhibition

In the mid-1990s, the "gold standard" for EGFR inhibition was the 4-anilinoquinazoline scaffold (e.g., PD153035, which led to Gefitinib and Erlotinib). These molecules bound to the ATP-binding pocket of the kinase.

-

The Limitation: The quinazoline core was crowded with intellectual property (IP) claims.

-

The Solution: Researchers at Wyeth (now Pfizer) utilized bioisosterism . They replaced the N-3 nitrogen of the quinazoline with a carbon bearing an electron-withdrawing group (–CN). This created the 3-cyanoquinoline scaffold.[1]

The Rise of the 3-Cyanoquinoline

This new core retained the critical hydrogen bond to the kinase "hinge" region (via N-1) but offered a different electronic profile.

-

First Generation: 6,7-dimethoxy-4-anilinoquinoline-3-carbonitriles (e.g., Pelitinib).

-

Second Generation (The "5-Position" Problem): As these molecules became more potent, solubility became a major issue. The 6- and 7-positions were often buried in the hydrophobic pocket.

-

The 5-Hydroxy Breakthrough: Modeling revealed that the 5-position of the quinoline ring often pointed towards the solvent front or a ribose-binding pocket region that could tolerate bulk.

-

Discovery Logic: By synthesizing 5-hydroxyquinoline-3-carbonitrile , chemists gained a handle to attach polar chains (ethers, amines) away from the hydrophobic binding interface. This transformed an insoluble "brick dust" inhibitor into a drug-like candidate.

-

Synthetic Methodologies

Producing 5-Hydroxyquinoline-3-carbonitrile with high regioselectivity is challenging because standard Skraup or Doebner-Miller syntheses often yield mixtures of isomers. Two primary routes dominate the technical landscape: the Classical Deprotection Route and the Modern Photochemical Flow Route .

Route A: The "Methoxy-Protection" Strategy (Standard Batch)

This is the most reliable method for scale-up. It avoids handling free phenols during the ring-closure steps.

-

Starting Material: 2-Amino-6-methoxybenzaldehyde (or derived acetal).

-

Condensation: Reaction with acetonitrile or malononitrile under basic conditions (Knoevenagel/Friedländer type).

-

Cyclization: Formation of the 5-methoxyquinoline-3-carbonitrile core.[1]

-

Demethylation (The Critical Step): The methoxy group is cleaved using Boron Tribromide (BBr₃) or Pyridine Hydrochloride at high temperature to reveal the 5-hydroxyl group.

Route B: Photochemical Radical Cyclization (Modern Flow Chemistry)

Recent advances (e.g., J. Org. Chem., Org.[2][3][4] Process Res. Dev.) utilize flow chemistry to construct the ring via radical intermediates, avoiding harsh acids.

-

Precursor: 2-(azidomethyl)-3-(3-methoxyphenyl)-acrylonitrile.

-

Mechanism: Visible light irradiation (LED) triggers azide decomposition -> iminyl radical formation -> intramolecular attack on the benzene ring.

-

Advantage: High regioselectivity for the 3-cyano core without requiring the 4-hydroxyl tautomer common in Gould-Jacobs reactions.

Visualization: Synthesis Workflow

The following diagram contrasts the Classical vs. Modern synthetic logic.

Caption: Comparison of the Classical Condensation route versus the Modern Photochemical Flow route for accessing the 5-hydroxy core.

Medicinal Chemistry Applications (SAR)[3]

The utility of 5-Hydroxyquinoline-3-carbonitrile lies in its ability to solve ADME (Absorption, Distribution, Metabolism, Excretion) problems in kinase inhibitors.

The "Solvent Handle" Hypothesis

In the ATP binding pocket of kinases (like Src or EGFR), the quinoline core is sandwiched between hydrophobic residues.

-

Positions 6, 7, 8: Often buried. Large groups here clash with the protein.

-

Position 5: Often points toward the opening of the cleft (solvent front).

-

Application: Chemists alkylate the 5-OH with solubilizing motifs (e.g., N-methylpiperazine chains, morpholine ethers). This dramatically lowers LogP and improves oral bioavailability without killing potency.

Electronic Tuning

The 3-cyano group is an electron-withdrawing group (EWG).

-